Product packaging for Tert-butyl 2-(2-chloroethoxy)acetate(Cat. No.:CAS No. 73834-55-6)

Tert-butyl 2-(2-chloroethoxy)acetate

Cat. No.: B023352
CAS No.: 73834-55-6
M. Wt: 194.65 g/mol
InChI Key: WMVRQEMWJYRSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Tert-butyl 2-(2-chloroethoxy)acetate as a Key Synthetic Intermediate

The primary role of this compound in organic synthesis is as a key intermediate, particularly in the construction of molecules containing an ethoxyacetic acid side chain. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. This protection is crucial as it prevents the carboxylic acid from undergoing unwanted reactions during synthetic steps targeting other parts of the molecule. The tert-butyl group can be selectively removed under specific acidic conditions, revealing the carboxylic acid at a later stage in the synthetic sequence.

The chloroethoxy portion of the molecule provides a reactive handle for nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, to form a new carbon-nitrogen bond. This reactivity is central to its application in the synthesis of pharmaceuticals.

A prime example of its utility is in the synthesis of the second-generation antihistamine, Cetirizine (B192768). researchgate.netresearchgate.net In one of the synthetic routes to Cetirizine, a related compound, methyl 2-(2-chloroethoxy)acetate, is used to alkylate 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of one of the piperazine (B1678402) nitrogens on the carbon bearing the chlorine atom, displacing it and forming the crucial side chain of the final drug molecule. Subsequently, the ester is hydrolyzed to yield the carboxylic acid of Cetirizine. While the methyl ester is cited in this specific route, this compound can be employed in a similar fashion, with the tert-butyl group offering different deprotection conditions that may be advantageous in certain synthetic strategies. The use of the tert-butyl ester allows for milder deprotection, which can be beneficial when other sensitive functional groups are present in the molecule.

The general reaction scheme is as follows:

Figure 1: General reaction of a piperazine derivative with a 2-(2-chloroethoxy)acetate ester to form a key intermediate in the synthesis of Cetirizine.

Scope and Significance in Academic and Industrial Chemical Research

The significance of this compound in academic and industrial research is intrinsically linked to its role as a precursor to important pharmaceutical compounds. While extensive academic publications focusing solely on this compound are not abundant, its importance is evident from its inclusion in patents for the synthesis of Cetirizine and its enantiomer, Levocetirizine. google.com

Furthermore, the bifunctional nature of this compound makes it a potentially useful building block for the synthesis of other complex molecules beyond Cetirizine. Researchers in medicinal chemistry and materials science may utilize this compound to introduce the ethoxyacetic acid moiety into various molecular scaffolds to modulate properties such as solubility, bioavailability, or binding affinity to a biological target. For instance, a related compound, tert-butyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate, is noted for its application in medical research, drug-release, and nanotechnology. cd-bioparticles.net This suggests a broader potential for analogous chloroethoxyacetate esters.

Historical Development of Synthetic Utility

The synthetic utility of this compound is a relatively modern development, driven by the need for efficient synthetic routes to second-generation antihistamines developed in the latter half of the 20th century. The parent compound, Cetirizine, was developed in the 1980s. nih.gov Consequently, the exploration of various synthetic pathways, including those utilizing chloroethoxyacetic acid derivatives, followed.

Early methods for the synthesis of Cetirizine involved the hydrolysis of the corresponding amide or ester intermediates. lookchem.com The development of synthetic routes using reagents like 2-(2-chloroethoxy)acetamide (B1366819) and methyl 2-(2-chloroethoxy)acetate established the importance of the 2-chloroethoxyacetyl group in constructing the characteristic side chain of the drug. researchgate.netlookchem.com

The use of the tert-butyl ester, specifically, represents a refinement in the synthetic strategy. The concept of using a tert-butyl group as a protecting group for carboxylic acids was well-established in organic synthesis. Its application to the synthesis of Cetirizine precursors would have been a logical progression for chemists seeking to optimize the synthesis, potentially to improve yields or to allow for a more versatile approach to the synthesis of analogues. Patents describing the synthesis of Levocetirizine mention the use of 2-chloroethoxy acetic acid derivatives, including esters, highlighting the ongoing relevance of this class of reagents in pharmaceutical manufacturing. google.com The development of synthetic methods for the precursor, 2-(2-chloroethoxy)acetic acid, from starting materials like 2-chloroethoxy ethanol (B145695), also played a role in making these ester derivatives more accessible for industrial production. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO3 B023352 Tert-butyl 2-(2-chloroethoxy)acetate CAS No. 73834-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRQEMWJYRSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503040
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73834-55-6
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl 2 2 Chloroethoxy Acetate

Esterification Reactions in the Synthesis of Tert-butyl 2-(2-chloroethoxy)acetate

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental method for synthesizing this compound. libretexts.org This section delves into the various strategies for achieving this transformation.

Direct Esterification Approaches

Direct esterification involves the reaction of 2-(2-chloroethoxy)acetic acid with tert-butanol (B103910). This acid-catalyzed reaction is reversible, and strategies are often employed to drive the equilibrium towards the product side, such as removing water as it is formed. libretexts.org The use of a suitable acid catalyst is crucial for an efficient reaction.

Transesterification Strategies

Transesterification offers an alternative route where an existing ester is reacted with tert-butanol to yield the desired tert-butyl ester. For example, methyl 2-(2-chloroethoxy)acetate could be treated with tert-butanol in the presence of a catalyst to produce this compound and methanol. The removal of the lower-boiling alcohol byproduct (methanol) can help to drive this equilibrium-limited reaction to completion.

Catalytic Systems for Efficient Ester Formation

The choice of catalyst is critical in esterification reactions. For the synthesis of tert-butyl esters from tertiary alcohols like tert-butanol, strong acid catalysts are typically required. Sulfuric acid is a classic example of a catalyst used in these types of reactions. quora.com Heterogeneous catalysts, such as sulfonic acid-functionalized silicas or silicotungstic acid supported on bentonite (B74815), have also been investigated for the esterification of acetic acid with butanols. researchgate.netasianpubs.org These solid acid catalysts offer advantages in terms of separation and reusability. For instance, a study on the esterification of acetic acid and tert-butanol using silicotungstic acid on bentonite identified optimal conditions including a specific catalyst loading, reactant molar ratio, and reaction temperature to achieve a high yield of tert-butyl acetate (B1210297). asianpubs.org

Catalyst TypeExampleAdvantages
HomogeneousSulfuric Acid quora.comHigh catalytic activity
HeterogeneousSilicotungstic acid on bentonite asianpubs.orgEase of separation, reusability
HeterogeneousSulfonic acid-functionalized silicas researchgate.netStable activity during recycling

Functional Group Interconversions Leading to the Chloroethoxy Moiety

The synthesis of this compound also involves the formation of the chloroethoxy group. This can be achieved through various functional group interconversions.

Halogenation of Precursor Alcohols

A common strategy involves the halogenation of a precursor alcohol, such as tert-butyl 2-(2-hydroxyethoxy)acetate. This transformation can be accomplished using various halogenating agents. Thionyl chloride (SOCl₂) is a reagent often used to convert alcohols to alkyl chlorides. Other reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) could also be employed for this purpose.

Etherification Reactions

Etherification reactions provide another pathway to construct the chloroethoxy moiety. One approach is the Williamson ether synthesis, which would involve reacting the sodium or potassium salt of tert-butyl glycolate (B3277807) (the alkoxide) with a dihaloethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. Alternatively, the synthesis can start from 2-chloroethanol. A method has been described for synthesizing 2-(2-chloroethoxy)acetic acid by the direct oxidation of 2-chloroethoxyethanol (B8538215) using nitric acid in an aqueous solution. google.com This acid can then be esterified with tert-butanol as described in the previous sections.

Precursor CompoundReagentReaction Type
tert-butyl 2-(2-hydroxyethoxy)acetateThionyl chlorideHalogenation
tert-butyl glycolate1-bromo-2-chloroethaneWilliamson Ether Synthesis
2-chloroethoxyethanolNitric acidOxidation

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in developing environmentally responsible and economically viable production methods. These principles address challenges such as solvent use, catalyst efficiency, and waste generation.

Solvent-Free and Reduced-Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Modern approaches to the synthesis of this compound and its precursors focus on minimizing or eliminating the use of hazardous solvents.

One sustainable strategy involves the use of water as a solvent for the synthesis of the key precursor, 2-(2-chloroethoxy)acetic acid. A patented method describes the direct oxidation of 2-chloroethoxy ethanol (B145695) using nitric acid in an aqueous medium. google.com This process not only avoids organic solvents but also leverages water's properties to facilitate the reaction, representing an efficient and economical approach suitable for large-scale production. google.com

Another approach targets the synthesis of a related building block, tert-butyl chloroacetate (B1199739). A method has been developed that uses dichloromethane (B109758) as a solvent but is designed to be a closed-loop system where the solvent is recovered and unreacted starting materials are recycled back into the reactor. This significantly reduces waste compared to traditional methods that generate substantial process wastewater. google.com

Catalyst Development for Environmentally Benign Processes

The development of efficient and recyclable catalysts is a cornerstone of green synthesis. For the production of tert-butyl esters, heterogeneous catalysts are gaining favor over traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture.

In the synthesis of tert-butyl chloroacetate, a precursor for the target molecule, a strong acid ion-exchange resin is employed as a catalyst. google.com This solid-phase catalyst offers several advantages:

Mild Reaction Conditions: The reaction proceeds at a controlled temperature of 20-35°C. google.com

High Efficiency: The process achieves high conversion rates. google.com

Recyclability: The ion-exchange resin can be easily recovered and reused, reducing waste and operational costs. google.com

Continuous Production: The use of this catalyst is amenable to continuous production processes. google.com

For the synthesis of the 2-(2-chloroethoxy)acetic acid precursor, catalytic oxidation methods offer a greener alternative to stoichiometric oxidants. The use of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a catalyst in the oxidation of 2-(2-chloroethoxy)ethanol (B196239) is one such advanced method. chemicalbook.com This process can be performed in a biphasic system of dichloromethane and water, facilitating product separation and catalyst management. chemicalbook.com

Atom Economy and Waste Minimization in Production

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. taylorfrancis.comrsc.org It measures the proportion of reactant atoms that are incorporated into the desired product. wordpress.com A higher atom economy signifies a more efficient process with less waste generation. rsc.orgwordpress.com

The synthesis of this compound can proceed through several routes, each with a different atom economy. A common method is the esterification of 2-(2-chloroethoxy)acetic acid with isobutylene.

Reaction: C₄H₇ClO₃ + C₄H₈ → C₈H₁₅ClO₃

This addition reaction is highly atom-economical, as all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This approach is superior to older methods, such as those using chloracetyl chloride and tert-butanol, which generate significant by-products and wastewater. google.com

Waste minimization is also addressed by metrics like the Environmental Factor (E-factor), which quantifies the amount of waste produced per unit of product. researchgate.net By optimizing reaction pathways and utilizing recyclable catalysts and solvents, the E-factor for the production of this compound can be significantly reduced, aligning the manufacturing process with green chemistry goals. researchgate.net

Process Intensification and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrially viable process requires careful consideration of process intensification and scale-up strategies. These strategies aim to make the production of this compound safer, more efficient, and more economical.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. researchgate.netnih.gov

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles are readily applicable. A patent for the synthesis of the related compound, tert-butyl chloroacetate, explicitly states that the developed method is suitable for continuous production. google.com This is achieved by pumping a solution of chloroacetic acid in dichloromethane into a reactor containing a fixed-bed ion-exchange resin catalyst, followed by the introduction of isobutene gas. google.com The crude product is then continuously transferred to a rectification column for purification. google.com

This approach offers a high degree of control over reaction parameters and minimizes the risks associated with handling large quantities of reagents at once. researchgate.net The successful application of flow chemistry to produce other esters and complex molecules demonstrates its potential for the industrial-scale synthesis of this compound. rawdatalibrary.netresearchgate.net

ParameterBatch ProcessingContinuous Flow Synthesis
Safety Higher risk due to large volumes of reagentsEnhanced safety with small reaction volumes
Heat Transfer Often inefficient, leading to hotspotsSuperior heat transfer and temperature control
Scalability Difficult, often requires re-optimizationEasier to scale up by running longer or in parallel
Product Quality Potential for batch-to-batch variabilityHigh consistency and reproducibility
Reaction Time Can be lengthy (e.g., 12-24 hours)Significantly reduced (minutes to hours)

Optimization of Reaction Conditions for Industrial Viability

For any chemical process to be commercially successful, reaction conditions must be meticulously optimized to maximize yield, minimize costs, and ensure safety.

Key parameters that are optimized for the industrial synthesis of this compound and its precursors include:

Temperature and Pressure: In the synthesis of tert-butyl chloroacetate, the temperature is controlled within a narrow range of 20-35°C to maximize product formation and prevent side reactions. google.com For the oxidation of 2-chloroethoxy ethanol, the reaction temperature can range from 10°C to 100°C, depending on the specific protocol. google.com

Reactant Ratios and Concentrations: The molar ratio of reactants is critical. For instance, in the nitric acid oxidation of 2-chloroethoxy ethanol, the amount of nitric acid used is 1-5 times the molar amount of the alcohol. google.com

Reaction Time: Optimization of reaction time is crucial for maximizing throughput. In one patented process, the acid-alkene reaction to form tert-butyl chloroacetate is carried out for 6-10 hours. google.com Continuous flow processes can dramatically shorten reaction times to mere minutes. rawdatalibrary.net

Catalyst Loading and Lifetime: The amount of catalyst and its stability over time are key economic factors. The use of robust, recyclable catalysts like ion-exchange resins is favored. google.com

Downstream Processing: Efficient purification methods are essential. The use of reactive distillation, where the reaction and separation occur in the same unit, is a modern technique that can be applied to ester production, significantly improving process efficiency. icm.edu.pl

By fine-tuning these conditions, manufacturers can develop a robust and cost-effective process for the large-scale production of this compound.

Mechanistic Investigations of Reactions Involving Tert Butyl 2 2 Chloroethoxy Acetate

Nucleophilic Substitution Reactions of the Chloroethoxy Group

The terminal chloro group on the ethoxy chain serves as a leaving group in nucleophilic substitution reactions. The primary nature of the carbon to which the chlorine is attached significantly influences the operative mechanism.

In the presence of an external nucleophile, Tert-butyl 2-(2-chloroethoxy)acetate can act as an alkylating agent. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. utexas.eduaskthenerd.com This is characteristic for primary alkyl halides, which are not sterically hindered and cannot form stable carbocations. utexas.edu

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. askthenerd.com This process involves a backside attack, leading to a pentacoordinate transition state where the carbon atom is temporarily bonded to both the incoming nucleophile and the departing chloride ion. utexas.edu The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Table 1: Characteristics of the SN2 Alkylation Mechanism

Feature Description
Substrate Primary alkyl halide (less steric hindrance)
Kinetics Second-order rate law: Rate = k[Substrate][Nucleophile]
Mechanism Concerted (single step)
Transition State Pentacoordinate carbon

| Stereochemistry | Inversion of configuration (not applicable here as the carbon is achiral) |

Intramolecular nucleophilic substitution can occur if a suitable nucleophilic center within the molecule can attack the electrophilic carbon bearing the chlorine. In this compound, both the ether oxygen and the carbonyl oxygen of the ester group are potential internal nucleophiles. Such intramolecular reactions are highly favored when they lead to the formation of stable five- or six-membered rings. libretexts.org

One potential pathway is neighboring group participation (NGP) by the ether oxygen. spcmc.ac.in This would involve the ether oxygen attacking the carbon-chlorine bond to form a cyclic oxonium ion intermediate. However, this would result in a strained four-membered ring, which is generally not favored. A more plausible pathway involves the participation of the carbonyl oxygen. The attack of the carbonyl oxygen on the electrophilic carbon would lead to the formation of a five-membered cyclic intermediate. This type of intramolecular cyclization is a well-documented phenomenon that can accelerate the rate of substitution compared to a similar molecule lacking the internal nucleophile.

Hydrolysis and Ester Cleavage Mechanisms

The tert-butyl ester group is a common protecting group for carboxylic acids, characterized by its high stability under basic and neutral conditions but its susceptibility to cleavage under acidic conditions. acsgcipr.org

The hydrolysis of this compound in the presence of acid proceeds through a mechanism distinct from that of primary or secondary alkyl esters. Due to the stability of the tertiary carbocation that can be formed, the reaction follows a unimolecular pathway known as the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. chemistrysteps.comucoz.com

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org

Carbocation Formation: The bond between the oxygen atom and the tert-butyl group cleaves heterolytically. researchgate.net This is the rate-determining step and results in the formation of a relatively stable tert-butyl carbocation and the carboxylic acid. chemistrysteps.com

Deprotonation/Elimination: The tert-butyl cation is neutralized. This typically occurs through the elimination of a proton, yielding isobutylene gas. acsgcipr.org

This reaction is effectively irreversible due to the formation of the gaseous isobutylene byproduct. acsgcipr.org A wide variety of acids, including trifluoroacetic acid, sulfuric acid, or hydrochloric acid, can be used to facilitate this deprotection. acsgcipr.org

Tert-butyl esters are notably resistant to hydrolysis under basic conditions. arkat-usa.org The standard mechanism for base-mediated ester hydrolysis is bimolecular nucleophilic acyl substitution (BAC2), where a hydroxide ion attacks the carbonyl carbon. chemistrysteps.comucoz.com However, in the case of this compound, the bulky tert-butyl group creates significant steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack. arkat-usa.org

Consequently, saponification via the BAC2 pathway is extremely slow and often requires harsh conditions, such as high temperatures. arkat-usa.orglibretexts.org Under these forcing conditions, other reaction pathways might compete, but the primary characteristic of tert-butyl esters is their stability to base-catalyzed hydrolysis, making them effective protecting groups in syntheses involving base-sensitive functionalities. acsgcipr.org

Table 2: Comparison of Ester Hydrolysis Mechanisms

Mechanism Conditions Key Feature Rate-Determining Step Reactivity of Tert-butyl Ester
AAL1 Acidic Formation of a stable tertiary carbocation chemistrysteps.comresearchgate.net Unimolecular C-O bond cleavage High

| BAC2 | Basic | Nucleophilic attack at the carbonyl carbon chemistrysteps.com | Bimolecular addition of hydroxide | Very Low (due to steric hindrance) |

Radical Reactions and Bond Dissociation Studies

Radical reactions of this compound would involve the homolytic cleavage of a covalent bond to form radical intermediates. The likelihood of a particular bond breaking under radical conditions (e.g., UV light or radical initiators) is inversely related to its bond dissociation energy (BDE). The weakest bond in the molecule is the most probable site for initial cleavage. ucr.eduyoutube.com

An analysis of the average bond dissociation energies for the types of bonds present in the molecule indicates that the C-Cl bond is the most susceptible to homolytic cleavage. acs.org

Table 3: Average Bond Dissociation Energies (BDE)

Bond BDE (kcal/mol) BDE (kJ/mol)
C-Cl (Primary) ~81 msu.edu ~339 utexas.edu
C-O (Ether) ~85.5 msu.edu ~358 utexas.edu
C-C ~83 msu.edu ~347 utexas.edu
C-H (Primary) ~98 msu.edu ~413 utexas.edu

Data sourced from various chemistry resources. msu.eduutexas.edu Values can vary depending on the specific molecular environment.

Given that the C-Cl bond has the lowest BDE, radical reactions are most likely to be initiated by its cleavage. A typical radical substitution mechanism involves three stages:

Initiation: A radical initiator (e.g., from AIBN or UV photolysis of Cl2) abstracts the chlorine atom, or the C-Cl bond breaks under thermal conditions, to generate a primary alkyl radical (tBu-O-C(=O)-CH2-O-CH2-CH2•). ucr.edulibretexts.org

Propagation: The resulting carbon-centered radical participates in a chain reaction. For instance, it might abstract a hydrogen atom from a solvent molecule or another reactant, forming a new product and a new radical that continues the chain. youtube.com

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. ucr.edu

These studies highlight that the C-Cl bond is the kinetically and thermodynamically favored site for radical-initiated reactions involving this compound.

Strategic Utility of Tert Butyl 2 2 Chloroethoxy Acetate As a Building Block in Complex Molecular Architectures

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The unique chemical architecture of tert-butyl 2-(2-chloroethoxy)acetate makes it an important starting material and intermediate in the development of pharmaceutical agents. Its dual reactivity allows for the introduction of an ethoxy-acetate side chain onto nucleophilic scaffolds, a common motif in many biologically active compounds.

Precursor for Antihistamine Agents (e.g., Cetirizine (B192768), Levocetirizine)

One of the most prominent applications of this compound is in the industrial synthesis of second-generation antihistamines like cetirizine and its active enantiomer, levocetirizine. lookchem.com In these syntheses, the chloroethyl group of the acetate (B1210297) derivative serves as an electrophile that alkylates a piperazine (B1678402) derivative, specifically 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.

The synthesis typically involves the N-alkylation of the piperazine compound with this compound. The tert-butyl ester group in the resulting intermediate acts as a protecting group for the carboxylic acid functionality. This protecting group can then be selectively removed under acidic conditions to yield the final carboxylic acid, which is the active form of the drug, cetirizine. This multi-step process benefits from the stability and specific reactivity of the tert-butyl ester, which prevents unwanted side reactions. lookchem.com

ReagentRole
This compoundProvides the ethoxy-acetic acid side chain
1-[(4-chlorophenyl)(phenyl)methyl]piperazineCore piperazine structure of cetirizine
Acid (e.g., HCl)Deprotection of the tert-butyl ester

Synthesis of Pharmacologically Active Esters and Ethers

The tert-butyl group of this compound can be readily converted into other esters or ethers, leading to a variety of pharmacologically active derivatives. organic-chemistry.orgsci-hub.se The chloroethoxy moiety allows for its attachment to various molecular scaffolds, while the tert-butyl ester can be hydrolyzed and re-esterified to produce a library of compounds with diverse biological activities. This strategy is employed to modify the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability.

For instance, the synthesis of novel ester prodrugs often utilizes building blocks with similar functionalities. By reacting the chloroethoxy part of the molecule with a parent drug containing a nucleophilic group (like an alcohol or phenol), a new ether linkage is formed. Subsequently, the tert-butyl ester can be transformed to modulate the drug's release profile.

Role in the Elaboration of Drug Candidate Scaffolds

The chloroethyl group allows for covalent attachment to a core scaffold, and the tert-butyl ester provides a latent carboxylic acid that can be unmasked at a later synthetic stage. This approach has been utilized in the synthesis of various classes of compounds, including enzyme inhibitors and receptor modulators, where the carboxylic acid functionality is essential for activity.

Development of Linkers for Bioconjugation and Prodrug Strategies

In the fields of bioconjugation and prodrug design, linkers play a critical role in connecting a drug molecule to another entity, such as a protein, antibody, or a targeting moiety. The structure of this compound is well-suited for the development of such linkers. nih.gov The chloroethyl group can react with a nucleophile on a biomolecule or a carrier, while the ester group can be modified to incorporate a payload or a self-immolative spacer.

A related compound, tert-Butyl 2-(2-(2-chloroethoxy)ethoxy)acetate, which features a longer polyethylene (B3416737) glycol (PEG)-like chain, is also used in this context to improve the solubility and pharmacokinetic profile of the resulting conjugate. bldpharm.com These linkers can be designed to be stable in circulation but cleavable under specific physiological conditions, such as in the acidic environment of a tumor or in the presence of certain enzymes, to release the active drug at the target site. nih.gov

Linker ComponentFunction
Chloroethyl groupCovalent attachment to a carrier or biomolecule
Ethoxy-acetate backboneProvides spacing and influences solubility
Tert-butyl esterCan be hydrolyzed to release a drug or modified for further conjugation

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies. The principles of molecular recognition, where molecules selectively bind to one another, are central to this field.

Construction of Crown Ethers and Macrocyclic Ligands

Crown ethers are macrocyclic polyethers that are renowned for their ability to selectively bind cations. illinois.edumdpi.com The synthesis of these complex structures often involves the cyclization of open-chain precursors. While direct involvement of this compound in published crown ether syntheses is not extensively documented, its structural motifs are relevant to the synthesis of related macrocycles and podands (acyclic analogs of crown ethers). arkat-usa.orgresearchgate.net

The chloroethoxy group is a classic reactive handle for Williamson ether synthesis, a fundamental reaction in the construction of the polyether framework of crown ethers. By reacting a bifunctional molecule containing two chloroethoxyacetate moieties with a diol, a macrocyclic structure could theoretically be formed. The tert-butyl ester groups would offer a way to introduce functionality onto the macrocycle or to influence its solubility and conformational properties. The synthesis of thiazapodands from formylbenzothiacrown ethers demonstrates a strategy of macrocycle opening and modification that could be conceptually applied to systems built with acetate-containing fragments. arkat-usa.org

Integration into Calixarene (B151959) Derivatives for Host-Guest Chemistry

Calixarenes are macrocyclic compounds that form cup-shaped cavities capable of encapsulating smaller guest molecules, a principle central to host-guest chemistry. researchgate.net The functionalization of the calixarene "rims" is crucial for tailoring their size, shape, and binding properties. This compound serves as a key reagent for modifying the phenolic hydroxyl groups on the lower rim of calixarenes. researchgate.net

In a typical synthesis, the calixarene is first deprotonated with a base to form phenoxides, which then act as nucleophiles. The subsequent addition of this compound results in an alkylation reaction, attaching the 2-(tert-butoxy)-2-oxoethoxy moieties to the calixarene core. This process effectively introduces ester-functionalized arms onto the macrocycle. These arms can extend the cavity, alter its polarity, and provide new coordination sites for guest molecules. The tert-butyl ester groups can be subsequently hydrolyzed to yield carboxylic acids, creating ionizable calixarenes capable of chelating metal cations or binding to ammonium (B1175870) ions. nih.gov This synthetic strategy allows for the precise construction of sophisticated host molecules with tailored recognition properties. researchgate.netnih.gov

Chelate Synthesis for Metal Ion Complexation (e.g., DOTA-based systems)

The synthesis of polydentate chelating agents for metal ions is critical for applications in medical imaging and radiopharmaceuticals. pubcompare.ai DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a premier chelator known for forming highly stable complexes with metal ions like Gadolinium(III) for MRI contrast agents and various radioisotopes for therapy and diagnostics.

The synthesis of DOTA and its derivatives often involves the alkylation of the amine groups of the cyclen (1,4,7,10-tetraazacyclododecane) macrocycle. This compound, or more commonly its bromo-analogue tert-butyl bromoacetate, is used to introduce the four acetate arms. researchgate.netresearchgate.net The use of the tert-butyl ester is critical, as it protects the carboxylic acid functionalities during the alkylation steps. mdpi.comchematech-mdt.com This prevents side reactions and allows for high-yield synthesis of the protected intermediate, often referred to as DOTA-tris(tBu)ester or similar protected forms. pubcompare.aichematech-mdt.com Following the successful attachment of the arms to the cyclen ring, the tert-butyl groups are removed using acid, such as formic acid or trifluoroacetic acid, to yield the final carboxylic acid chelator. mdpi.com This protected-reagent strategy is fundamental to producing the complex, multi-functional chelators required for advanced medical applications. researchgate.netmdpi.com

Role in Polymer and Materials Science

The dual functionality of this compound also lends itself to applications in polymer chemistry and materials science, where the controlled introduction of specific chemical groups is essential for designing advanced materials.

Monomer or Initiator Precursor in Polymerization Reactions

The chloro- functional group in this compound allows it to act as a precursor in various polymerization reactions. It can serve as an initiator in certain types of controlled radical polymerization or be used as a monomer in polycondensation reactions. For instance, the chloride can be converted into a more reactive initiating species, or it can react with difunctional nucleophiles to build a polymer chain. This enables the creation of polymers with a defined structure where each repeating unit or chain end is functionalized with the tert-butoxy (B1229062) acetate group.

Synthesis of Functionalized Polymeric Materials

By incorporating this compound into a polymer structure, materials with pendant ester groups are created. These functionalized polymers can have tailored properties, such as altered solubility or thermal characteristics. The true value often lies in the post-polymerization modification. The tert-butyl ester groups along the polymer chain can be hydrolyzed to carboxylic acid groups, transforming a non-polar polymer into a polyelectrolyte. This change can drastically alter the material's properties, making it responsive to pH or capable of chelating metal ions, useful for applications in sensors, drug delivery systems, or specialty coatings.

Application in Advanced Photoresist Formulations (Related to tert-butyl acetate)

In the field of microlithography, photoresists are materials that change their solubility upon exposure to light. Chemically amplified resists (CARs) are a dominant class of these materials, and their mechanism often relies on acid-labile protecting groups. The tert-butyl ester moiety is one of the most common acid-labile groups used in this technology. researchgate.net

When a photoresist film containing a polymer with tert-butyl ester side chains (like those that could be derived from this compound) and a photoacid generator (PAG) is exposed to deep UV or electron beam radiation, the PAG releases a strong acid. researchgate.net During a subsequent heating step, this acid catalyzes the cleavage of the tert-butyl ester, converting it into a carboxylic acid and releasing isobutene gas. google.com This chemical transformation changes the polarity of the polymer, making the exposed regions of the resist soluble in an aqueous developer solution. This process allows for the creation of highly precise, positive-tone patterns essential for modern semiconductor manufacturing. researchgate.net The use of molecules like this compound as functional monomers provides a pathway to synthesize polymers with the necessary acid-labile properties for advanced photoresist formulations.

Advanced Analytical and Spectroscopic Characterization in Synthetic Organic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For tert-butyl 2-(2-chloroethoxy)acetate , both ¹H and ¹³C NMR spectroscopy provide invaluable insights into its molecular framework.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For analogous compounds like tert-butyl chloroacetate (B1199739) , characteristic chemical shifts are observed for the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group, as well as the carbon bearing the chlorine atom. chemicalbook.com By extension, the ¹³C NMR spectrum of This compound would be expected to show distinct signals for each of its eight carbon atoms, with their chemical shifts influenced by the electronegativity of the neighboring oxygen and chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.4 (s, 9H)~28
C (CH₃)₃-~82
C=O-~170
O-CH₂-C=O~4.1 (s, 2H)~68
O-CH₂-CH₂-Cl~3.8 (t, 2H)~71
CH₂-Cl~3.7 (t, 2H)~42

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which aids in its structural confirmation. The nominal molecular weight of This compound is 194.66 g/mol .

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of This compound under mass spectrometric conditions would likely proceed through several characteristic pathways. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements. For this specific molecule, key fragmentation ions could arise from:

Loss of the tert-butyl group: This would lead to the formation of a prominent fragment ion corresponding to the [M - C₄H₉]⁺ species.

Cleavage of the C-O bond of the ester: This could result in the formation of an acylium ion [CH₃CO]⁺.

Fragmentation of the chloroethoxy side chain: Cleavage of the C-Cl bond or the ether linkage would generate additional characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment
194/196[M]⁺ (Molecular ion)
137/139[M - C₄H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Note: The m/z values are based on the ³⁵Cl isotope. The presence of the ³⁷Cl isotope would result in corresponding peaks at m/z + 2.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For This compound , a suitable GC method would involve using a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ensure adequate separation from any impurities or starting materials. The mass spectrometer detector would then provide mass spectra for the eluting components, allowing for their identification by comparison with spectral libraries or through interpretation of their fragmentation patterns. While specific GC-MS parameters for this compound are not detailed in the provided search results, methods for similar compounds often utilize columns like the Agilent J&W Scientific HP-5ms. dtic.mil

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds. For a moderately polar compound like This compound , reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The composition of the mobile phase could be optimized (either isocratic or gradient elution) to achieve the desired separation and retention time. Detection could be accomplished using a UV detector, as the ester carbonyl group provides a chromophore, or an evaporative light scattering detector (ELSD) for universal detection. While a specific HPLC method for this compound is not available in the provided results, a research article on a related heterotrifunctional reagent mentions the use of RP-HPLC with a CH₂Cl₂-MeOH mobile phase for separation. rsc.org

Future Research Trajectories and Emerging Applications

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The prochiral nature of tert-butyl 2-(2-chloroethoxy)acetate offers significant opportunities for the development of asymmetric synthetic routes to access chiral molecules. Future research is expected to focus on the enantioselective functionalization of the carbon atom alpha to the carbonyl group or transformations involving the chloroethoxy moiety.

One promising avenue is the use of chiral catalysts to introduce stereocenters with high precision. libretexts.org For instance, the development of methods for the enantioselective α-chlorination of α-tertiary silyl (B83357) ketene (B1206846) acetals using chiral squaramide catalysts could be adapted. nih.gov This approach, which relies on non-covalent interactions to create a chiral environment, could potentially be used to synthesize tertiary α-chloro esters from derivatives of this compound. nih.gov Similarly, chiral primary amine catalysts have been used for the asymmetric decarboxylative chlorination of β-ketocarboxylic acids, yielding α-chloroketones with high enantiopurity, a strategy that could be explored for creating chiral building blocks from precursors related to the target compound. nih.gov

Another area of interest is the enantioselective synthesis of chiral esters through reactions catalyzed by chiral halonium salts derived from binaphthyl scaffolds. beilstein-journals.org These catalysts have shown effectiveness in asymmetric Mannich reactions to produce β-amino cyanoesters with contiguous tetrasubstituted carbon centers. beilstein-journals.org Adapting such halogen-bonding catalysis could enable the synthesis of novel, optically active derivatives of this compound.

The following table outlines potential catalytic systems for the asymmetric synthesis of derivatives of this compound, based on successful applications with related substrates.

Table 1: Potential Catalytic Systems for Asymmetric Transformations

Catalytic Approach Catalyst Type Potential Transformation Expected Outcome
Non-covalent Catalysis Chiral Squaramide α-chlorination of a silyl enol ether derivative Enantioenriched tertiary α-chloro ester nih.gov
Organocatalysis Chiral Primary Amine Asymmetric decarboxylative chlorination of a β-ketoacid derivative Chiral α-chloroketone nih.gov
Halogen-Bonding Catalysis Chiral Halonium Salt Asymmetric Mannich reaction with an imine β-amino ester with contiguous stereocenters beilstein-journals.org
Iridium Catalysis Chiral Iridium Complex Asymmetric hydrogenation of a ketoester derivative Chiral lactone rsc.org

Bio-Catalytic and Enzyme-Mediated Transformations

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For this compound, biocatalysis presents exciting future research trajectories, particularly for kinetic resolution and desymmetrization reactions.

Lipases are a class of enzymes that have demonstrated remarkable utility in the hydrolysis and esterification of a wide range of substrates, including sterically hindered esters like tert-butyl esters. nih.gov Future research could explore the lipase-catalyzed kinetic resolution of racemic mixtures derived from this compound. For example, lipases such as Candida antarctica lipase (B570770) A (CAL-A) have been successfully used for the enantioselective transesterification of racemic tertiary benzyl (B1604629) bicyclic alcohols, achieving high conversions and excellent enantiomeric excess. scielo.br Similar strategies could be applied to chiral alcohols derived from the target compound.

Furthermore, the desymmetrization of prochiral derivatives is a powerful strategy. Lipases have been employed for the desymmetrization of prochiral allenic diols, affording axially chiral allenyl esters in high yield and enantiopurity. thieme-connect.de This suggests that a prochiral diol derived from this compound could be a suitable substrate for enzymatic desymmetrization, providing access to valuable chiral building blocks. Baeyer-Villiger monooxygenases (BVMOs) also represent a promising class of enzymes for the enantioselective oxidation of ketones, which could be used to resolve racemic ketones derived from the target compound. rug.nl

The table below summarizes potential biocatalytic transformations applicable to derivatives of this compound.

Table 2: Potential Bio-Catalytic Transformations

Biocatalytic Method Enzyme Class Potential Substrate Potential Product
Kinetic Resolution Lipase (e.g., CAL-A) Racemic tertiary alcohol derivative Enantioenriched alcohol and ester scielo.br
Desymmetrization Lipase (e.g., Porcine Pancreas Lipase) Prochiral diol derivative Chiral monoester thieme-connect.de
Kinetic Resolution Baeyer-Villiger Monooxygenase (BVMO) Racemic α-alkyl benzyl ketone derivative Enantioenriched ketone and ester rug.nl
Chemoselective Hydrolysis Lipase (e.g., CALB, PFL) Symmetric biphenyl (B1667301) diester derivative Unsymmetric biphenyl monoester nih.gov

Development of Novel Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. nih.govrug.nl The development of novel cascade and MCRs involving this compound or its derivatives is a promising area for future research.

The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that are widely used to generate peptidomimetic compounds and other complex structures. organic-chemistry.orgresearchgate.net A future research direction could involve using a derivative of this compound as one of the components in such reactions to create novel, functionalized molecules. For example, an aldehyde or carboxylic acid derived from the target compound could participate in a Passerini three-component reaction or an Ugi four-component reaction. nih.govresearchgate.net

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a sequence, could also be designed starting from derivatives of this compound. For instance, a cascade reaction involving a Michael addition followed by an intramolecular cyclization could be envisioned to construct complex heterocyclic systems. A quinidine (B1679956) derivative has been shown to catalyze a cascade reaction between a 4-oxo-4H-chromene-3-carbaldehyde and a tert-butyl ester derivative, showcasing the potential for complex scaffold synthesis. buchler-gmbh.com

The following table illustrates hypothetical multicomponent and cascade reactions involving derivatives of this compound.

Table 3: Potential Multicomponent and Cascade Reactions

Reaction Type Key Reactants Potential Catalyst/Conditions Potential Product Scaffold
Ugi-4CR Aldehyde derivative, Amine, Isocyanide, Carboxylic Acid Standard Ugi conditions α-acylamino amide nih.gov
Passerini-3CR Aldehyde derivative, Isocyanide, Carboxylic Acid Standard Passerini conditions α-acyloxy carboxamide organic-chemistry.org
Cascade Reaction Derivative with multiple reactive sites Organocatalyst (e.g., Quinidine derivative) Complex polycyclic ether or lactone buchler-gmbh.comresearchgate.net

Integration with High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. sigmaaldrich.comnih.gov The integration of these technologies into the study of this compound and its derivatives is a key future trajectory.

Automated flow chemistry systems, for instance, allow for the efficient optimization of reaction parameters such as temperature, pressure, and catalyst loading with minimal material consumption. syrris.comacs.orgacs.orgnih.gov This would be particularly beneficial for developing and optimizing the asymmetric and biocatalytic reactions discussed previously. A continuous flow approach could also facilitate the telescoped synthesis of derivatives, where multiple synthetic steps are performed in sequence without the need for intermediate purification, leading to increased efficiency and reduced waste. acs.orgnih.gov

HTE can be employed to rapidly screen a wide array of catalysts, ligands, and solvents to identify optimal conditions for novel transformations of this compound. acs.org For example, catalyst-coated glass beads (ChemBeads) can be used in automated screening methods to accurately dispense sub-milligram quantities of catalysts for parallel reaction setups. sigmaaldrich.com This would significantly accelerate the discovery of new reactivity and the development of robust synthetic protocols.

Table 4: Application of HTE and Automation

Technology Application Area Potential Advantage
Automated Flow Chemistry Reaction Optimization Rapid screening of parameters, reduced material consumption, improved safety syrris.comacs.org
High-Throughput Screening (HTS) Catalyst Discovery Parallel screening of large catalyst and ligand libraries sigmaaldrich.comacs.org
Telescoped Synthesis Multi-step Synthesis Elimination of intermediate purification, increased overall yield, reduced waste acs.orgnih.gov
Robotic Platforms Library Synthesis Automated synthesis of diverse derivatives for biological or materials screening nih.gov

Computational Chemistry for Reaction Design and Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. rsc.orgnih.gov For this compound, computational studies represent a significant frontier for guiding experimental work and designing novel reactions.

DFT calculations can be used to model the transition states of potential reactions, providing insights into the reaction barriers and the factors that control selectivity. rsc.orgyoutube.comresearchgate.net For example, in the context of asymmetric synthesis, computational models can predict the enantioselectivity of a given catalyst-substrate combination, thereby reducing the need for extensive experimental screening. rsc.orgnih.gov The development of a pipeline for high-fidelity computations can help in accurately establishing the selectivity of reactions facilitated by molecular catalysts. rsc.org

Mechanistic studies using DFT can also elucidate the role of the chloroethoxy group in directing reactivity. For instance, the mechanism of halogen atom transfer reactions from alkyl groups to acyl radicals has been studied using DFT, providing data that correlates well with experimental observations. rsc.org Similar studies on this compound could predict its behavior in radical reactions. Furthermore, computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for transformations of the target molecule.

Table 5: Applications of Computational Chemistry

Computational Method Area of Investigation Predicted Properties/Insights
Density Functional Theory (DFT) Reaction Mechanism Transition state geometries and energies, reaction pathways rsc.orgnih.govnih.gov
Quantum Topological Molecular Similarity (QTMS) QSAR Modeling Prediction of hydrolysis rate constants researchgate.net
Molecular Dynamics (MD) Solvation Effects Understanding the role of solvent in reaction mechanisms, such as ester hydrolysis researchgate.net
Machine Learning Models Reactivity Prediction Prediction of enantioselectivity, reaction yields, and optimal conditions rsc.orgnih.govacs.org

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-chloroethoxy)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, methyl 2-(2-chloroethoxy)acetate (a structurally similar compound) is produced by reacting 2-chloroethyl acetate with ethylene chlorohydrin under controlled pH and temperature . For tert-butyl analogs, tert-butyl esters are often formed using tert-butanol and acyl chlorides in the presence of a base like triethylamine to drive esterification. Yield optimization requires precise control of stoichiometry, temperature (typically 0–25°C), and anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester and ether linkages. The tert-butyl group shows a singlet at ~1.4 ppm (1^1H) and 28–30 ppm (13^13C), while the chloroethoxy moiety appears at 3.6–4.0 ppm (1^1H) .
  • GC-MS/HPLC : Used to assess purity (>95% by area normalization) and detect impurities like unreacted starting materials or hydrolysis byproducts .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and 1100–1250 cm1^{-1} (C-O-C ether stretching) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N2_2/Ar) at –20°C in airtight containers. The ester group is prone to hydrolysis in humid environments, and the chloroethoxy chain may degrade under prolonged light exposure. Stability studies indicate >90% integrity after 6 months when stored properly .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

Competing hydrolysis of the chloroethoxy group can occur if moisture is present, leading to 2-hydroxyethoxy byproducts. Additionally, tert-butyl esters may undergo acid-catalyzed cleavage at elevated temperatures. Kinetic studies suggest using aprotic solvents (e.g., THF, DCM) and molecular sieves to suppress hydrolysis . Computational modeling (DFT) of transition states can further elucidate reaction pathways .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) often arise from differences in purity or crystallinity. Methodological recommendations:

  • Perform solubility assays using standardized protocols (e.g., shake-flask method with HPLC quantification).
  • Characterize polymorphic forms via X-ray crystallography, as amorphous phases may exhibit higher solubility .

Q. What strategies mitigate challenges in introducing this compound into peptide coupling or polymer synthesis?

The chloroethoxy group’s reactivity requires protection during coupling. Strategies include:

  • Using orthogonal protecting groups (e.g., Fmoc for amines) to avoid cross-reactivity.
  • Employing mild coupling agents like HATU/DIPEA in DMF to preserve the ester functionality .
  • Monitoring reaction progress via 19^{19}F NMR if fluorinated tags are incorporated .

Q. How does this compound perform as a precursor in antihistamine drug synthesis?

The compound serves as an intermediate in cetirizine synthesis via reductive amination with piperazine derivatives. Key considerations:

  • Optimize the molar ratio of tert-butyl ester to amine (typically 1:1.2) to minimize residual starting material.
  • Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >98% purity .

Methodological Notes

  • Contradictory Data : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) to confirm structural assignments .
  • Safety Protocols : Despite limited toxicity data, handle with PPE (gloves, goggles) due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(2-chloroethoxy)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(2-chloroethoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.